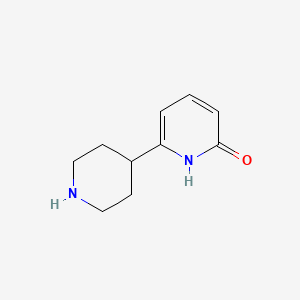

6-(Piperidin-4-YL)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

6-piperidin-4-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C10H14N2O/c13-10-3-1-2-9(12-10)8-4-6-11-7-5-8/h1-3,8,11H,4-7H2,(H,12,13) |

InChI Key |

OHIFQPWFXHKVOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC=CC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Piperidin 4 Yl Pyridin 2 1h One and Its Derivatives

Strategies for Pyridin-2(1H)-one Core Construction

The formation of the pyridin-2(1H)-one ring is a critical step in the synthesis of the target molecule. Methodologies to achieve this include cyclization reactions, transformation of suitable precursors, and regioselective functionalization. acs.orgresearchgate.nettandfonline.com

Cyclization Reactions and Ring-Forming Processes

Cyclization reactions are a primary method for constructing the pyridin-2(1H)-one core. These often involve the condensation of acyclic precursors.

One common approach is the reaction of enamines with active methylene (B1212753) compounds. For instance, the nucleophilic vinylic substitution of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce adducts that, upon reaction with amines and subsequent base-catalyzed cyclization, yield pyridin-2(1H)-one derivatives. acs.org

Another strategy involves the intramolecular cyclization of amides derived from β-enamino ketones. researchgate.net For example, N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides can be cyclized in the presence of a base to form 4,6-dimethylpyridin-2(1H)-ones. researchgate.net The Thorpe-Ziegler cyclization of N-morpholin-1-yl acetyl derivatives has also been employed to produce condensed pyridin-2(1H)-one systems. tandfonline.comresearchgate.net

A four-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate, catalyzed by piperidine (B6355638) under ultrasound irradiation, provides an efficient one-pot synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. researchgate.net

Transformation of Precursors for Pyridin-2(1H)-one Formation

The pyridin-2(1H)-one ring can also be formed by modifying existing pyridine (B92270) rings. nih.govurl.edu One method involves the oxidation of pyridine to pyridine-N-oxide, followed by acetylation and elimination to generate the pyridinone structure. frontiersin.org Additionally, pyranones can be converted to pyridinones by treatment with an ammonia (B1221849) solution. frontiersin.org

The synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate, has been achieved from cyclopentanone (B42830) oxime through a three-step process involving a rearrangement reaction, condensation, and nucleophilic substitution. researchgate.net

Regioselective Functionalization of Pyridinone Systems

Regioselective functionalization allows for the introduction of substituents at specific positions of the pyridinone ring, which is crucial for building the desired 6-(piperidin-4-yl) structure.

Direct C-H functionalization of pyridines is a powerful tool. thieme-connect.de For instance, converting pyridines into heterocyclic phosphonium (B103445) salts can serve as a handle for subsequent reactions to form C-O, C-S, C-N, and C-C bonds at the 4-position. thieme-connect.de The use of a maleate-derived blocking group enables the selective alkylation of pyridines at the C-4 position via a Minisci-type reaction. nih.gov

Furthermore, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative can direct a highly regioselective bromine-magnesium exchange to the 3-position, allowing for the introduction of various electrophiles. rsc.org Neighboring group assistance from a deprotonated phenolic OH-group can facilitate regioselective hydrolysis, transesterification, and aminolysis of highly substituted pyridine esters under mild conditions. nih.gov

Methodologies for Piperidine Ring Assembly

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common method for forming the piperidine ring. The aza-Michael addition, a type of conjugate addition, is a prominent example. For instance, the intramolecular aza-Michael reaction of N-tethered alkenes can be catalyzed by organocatalysts to produce enantiomerically enriched piperidines. mdpi.com

Radical cyclization offers another route. Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can yield various piperidines. mdpi.com Similarly, radical cyclization of 1,6-enynes initiated by borane (B79455) addition and subsequent oxidation can lead to piperidine formation. mdpi.com Electrocatalytic methods have also been developed, such as the electroreductive cyclization of imines with terminal dihaloalkanes in a flow microreactor to produce piperidine derivatives. beilstein-journals.orgnih.gov

Catalytic Hydrogenation and Reduction of Pyridine Precursors to Piperidines

The most direct route to the piperidine ring is the reduction of a corresponding pyridine precursor. This is typically achieved through catalytic hydrogenation.

A variety of catalysts, both heterogeneous and homogeneous, have been employed for this transformation. nih.govacs.org Rhodium complexes, such as [Cp*RhCl2]2 promoted by an iodide anion, can efficiently catalyze the transfer hydrogenation of quaternary pyridinium (B92312) salts to piperidines under mild conditions using a formic acid/triethylamine mixture as the hydrogen source. liv.ac.uk Iridium(III) catalysts have also been shown to be robust and selective for the ionic hydrogenation of pyridines to functionalized piperidines, tolerating a wide range of sensitive functional groups. chemrxiv.org

Furthermore, borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source provides a practical alternative that avoids the need for high-pressure hydrogen gas. organic-chemistry.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst in an anion exchange membrane (AEM) electrolyzer has also been demonstrated as an energy-efficient method for converting pyridine to piperidine. nih.govacs.org

| Precursor | Reagents and Conditions | Product | Reference |

| 3-dimethylamino-2-formyl acrylonitrile | Malononitrile/ethyl cyanoacetate, then aromatic amines, base | Pyridin-2(1H)-one derivatives | acs.org |

| N-(1-methyl-3-oxobut-1-en-1-yl)acetamides | Base | 4,6-dimethylpyridin-2(1H)-ones | researchgate.net |

| N-morpholin-1-yl acetyl derivatives | Sodium tert-butoxide (Thorpe-Ziegler cyclization) | Condensed pyridin-2(1H)-one derivatives | tandfonline.comresearchgate.net |

| Pyridine | H2O2, HNO3, then acetylation and elimination | Pyridin-2(1H)-one | frontiersin.org |

| Pyranone | Ammonia solution | Pyridinone | frontiersin.org |

| Quaternary pyridinium salts | [Cp*RhCl2]2, iodide anion, HCOOH-Et3N | Piperidines | liv.ac.uk |

| Pyridines | Iridium(III) catalyst, H2 source | Functionalized piperidines | chemrxiv.org |

| Pyridines | Ammonia borane, borane catalyst | Piperidines | organic-chemistry.org |

| Pyridine | Rh/C catalyst, AEM electrolyzer | Piperidine | nih.govacs.org |

| Linear amino-aldehydes | Cobalt(II) catalyst | Piperidines | mdpi.com |

| N-tethered alkenes | Organocatalyst (aza-Michael addition) | Substituted piperidines | mdpi.com |

| Imines and terminal dihaloalkanes | Electrocatalysis in flow microreactor | Piperidine derivatives | beilstein-journals.orgnih.gov |

Multi-component Reactions for Piperidine Scaffold Diversification

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the piperidine scaffold from simple starting materials in a single synthetic operation. taylorfrancis.commdpi.com These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. mdpi.com For the synthesis of piperidine derivatives, MCRs provide a powerful tool for introducing a variety of substituents onto the piperidine ring, thereby enabling the exploration of structure-activity relationships.

One notable example is the three-component vinylogous Mannich-type reaction (VMR) which utilizes a 1,3-bis-trimethylsilylenol ether as a dienolate. This reaction, when combined with various aldehydes and a chiral amine, leads to the formation of chiral 2,3-dihydropyridinone adducts. rsc.org These intermediates are versatile building blocks that can be further elaborated to create a wide array of multi-substituted chiral piperidines. rsc.org The reaction demonstrates excellent diastereoselectivity, with only a single isomer being observed in many cases. rsc.org

Another approach involves the use of a wet picric acid catalyzed reaction for the diastereoselective synthesis of highly functionalized piperidine derivatives, favoring the syn-diastereoisomer. taylorfrancis.com Additionally, ZrOCl2·8H2O has been employed as a catalyst in a one-pot, three-component reaction between aromatic aldehydes, amines, and acetoacetic esters to yield functionalized piperidine scaffolds. taylorfrancis.com These methods highlight the flexibility of MCRs in generating diverse piperidine structures.

Table 1: Examples of Multi-component Reactions for Piperidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Vinylogous Mannich-type Reaction | Aldehydes, Chiral α-methyl benzylamine, 1,3-bis-trimethylsilylenol ether | Sn(OTf)2, DCM, -78 °C to 0 °C | Chiral 2,3-dihydropyridinones | rsc.org |

| Diastereoselective Synthesis | Aromatic aldehydes, Amines, Acetoacetic esters | Wet picric acid | syn-piperidine derivatives | taylorfrancis.com |

| One-pot Three-component | Aromatic aldehydes, Amines, Acetoacetic esters | ZrOCl2·8H2O, Ethanol, Reflux | Functionalized piperidines | taylorfrancis.com |

Stereoselective Piperidine Synthesis

The stereochemistry of the piperidine ring is crucial for its biological activity. Consequently, numerous stereoselective methods have been developed for its synthesis. rsc.orgnih.gov These methods often involve the use of chiral auxiliaries, catalysts, or starting materials to control the spatial arrangement of substituents on the piperidine ring.

A notable strategy for the stereoselective synthesis of substituted piperidines is inspired by the biosynthesis of piperidine-based natural alkaloids. rsc.org This approach involves a stereoselective three-component vinylogous Mannich-type reaction, which yields chiral 2,3-dihydropyridinone intermediates. These intermediates can then be converted into a variety of chiral piperidine compounds. rsc.org This method has been successfully applied to the concise, two-step synthesis of bioactive natural alkaloids such as (+)-241D, (−)-241D, and isosolenopsin A. rsc.org

Another powerful technique is the gold-catalyzed cyclization of N-homopropargyl amides. nih.gov This method provides access to cyclic imidates, which can be chemoselectively reduced to furnish piperidin-4-ones and subsequently piperidin-4-ols with high diastereoselectivity. A key advantage of this approach is that the piperidine nitrogen remains unprotected, allowing for straightforward derivatization. nih.gov

Radical-mediated amine cyclization represents another avenue for piperidine synthesis. For instance, a cobalt(II) catalyst can mediate the intramolecular cyclization of linear amino-aldehydes to produce various piperidines in good yields. nih.gov

Table 2: Stereoselective Synthesis Methods for Piperidines

| Method | Key Intermediate/Reaction | Stereocontrol | Outcome | Ref |

|---|---|---|---|---|

| Biosynthesis-Inspired VMR | Chiral 2,3-dihydropyridinone | Chiral α-methyl benzylamine | Multi-substituted chiral piperidines | rsc.org |

| Gold-Catalyzed Cyclization | Cyclic imidate from N-homopropargyl amide | Diastereoselective reduction | N-unsubstituted piperidin-4-ols | nih.gov |

| Radical-Mediated Cyclization | Intramolecular cyclization of amino-aldehydes | Cobalt(II) catalysis | Substituted piperidines | nih.gov |

Synthetic Routes to Integrate Pyridin-2(1H)-one and Piperidine Moieties

The construction of the target molecule, 6-(piperidin-4-yl)pyridin-2(1H)-one, necessitates the formation of a carbon-carbon bond between the C-6 position of the pyridinone ring and the C-4 position of the piperidine ring.

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation at the Pyridinone C-6 Position

The C-6 position of the 2-pyridone ring is electron-deficient, making its direct functionalization challenging. nih.gov However, various cross-coupling strategies have been developed to achieve this transformation. A common approach involves the use of a directing group on the nitrogen of the pyridone ring to facilitate site-selective C-H activation. nih.govresearchgate.netresearchgate.net

Rhodium(III)-catalyzed dehydrogenative cross-coupling reactions have been successfully employed for the C-6 heteroarylation of 2-pyridones with thiophenes. researchgate.netresearchgate.net In these reactions, a 2-pyridyl directing group on the pyridone nitrogen is essential for achieving high site selectivity. researchgate.net Similarly, Cp*Rh(III)-catalyzed oxidative coupling of N-(2-pyridyl)-2-pyridones with organotrifluoroborates allows for the introduction of both aryl and alkyl groups at the C-6 position. nih.gov Following the cross-coupling reaction, the directing group can be removed to yield the N-H pyridone. researchgate.net

Nickel-catalyzed C-6 selective alkenylation with internal alkynes has also been reported, offering a direct method to functionalize the C-6 position. nih.gov Furthermore, a methoxyethoxymethyl (MEM)-directed C-6 selective zincation, followed by Negishi cross-coupling, provides another route to functionalized 2-pyridones. nih.gov

Table 3: C-6 Cross-Coupling Reactions on 2-Pyridones

| Reaction Type | Catalyst/Reagents | Directing Group | Coupled Partner | Ref |

|---|---|---|---|---|

| Dehydrogenative Cross-Coupling | Rhodium(III) | N-(2-pyridyl) | Thiophenes | researchgate.netresearchgate.net |

| Oxidative Coupling | Cp*Rh(III)/Ag2O | N-(2-pyridyl) | Organotrifluoroborates | nih.gov |

| Alkenylation | Ni(cod)2/P(i-Pr)3, AlMe3 | - | Internal alkynes | nih.gov |

Functionalization of the Piperidin-4-YL Moiety for Linkage

To facilitate the coupling with the pyridinone ring, the piperidin-4-yl moiety must be appropriately functionalized. This can be achieved through various synthetic transformations on a pre-existing piperidine ring. A common precursor is piperidin-4-one, which can be synthesized through methods like the hydrogenation of pyridine. chemrevlett.comchemrevlett.com

The direct α-arylation of a protected 4-hydroxy piperidine can be accomplished via a one-pot Negishi cross-coupling reaction. researchgate.net This methodology involves a lithiation/transmetallation/Negishi sequence and has been shown to be effective for coupling with a range of pharmaceutically relevant heteroaryl bromides. researchgate.net

Another strategy involves the catalyst-controlled C-H functionalization of piperidines. nih.gov For instance, rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes can be used to introduce functional groups at specific positions. The site selectivity (C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the amine protecting group. nih.gov

One-Pot Cascade Reactions for Convergent Synthesis

One-pot cascade reactions offer a highly efficient and convergent approach to the synthesis of complex molecules like this compound by minimizing intermediate isolation and purification steps. organic-chemistry.orgnih.gov

For instance, a base-catalyzed, three-component reaction of ynals, isocyanates, amines, and alcohols can provide highly decorated pyridine derivatives with high regioselectivity in a single pot. organic-chemistry.org While not directly yielding the target molecule, this illustrates the power of one-pot strategies in pyridine synthesis.

Ultrasound-promoted, one-pot, four-component reactions have also been developed for the synthesis of pyridin-2(1H)-one derivatives. nih.gov These methods, often catalyzed by piperidine itself, involve the reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate, and offer advantages such as shorter reaction times and excellent yields. nih.gov

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridinones and piperidines to minimize environmental impact. rasayanjournal.co.innih.govresearchgate.net Key strategies include the use of greener solvents, catalysts, and energy sources, as well as the development of multi-component and one-pot reactions to improve atom economy and reduce waste. rasayanjournal.co.innih.gov

Water, as the greenest solvent, has been successfully employed in organic reactions. rsc.org For example, an advanced version of the Guareschi–Thorpe reaction for the synthesis of hydroxy-cyanopyridines has been developed in an aqueous medium using ammonium (B1175870) carbonate as both a nitrogen source and a pH-controlled agent. rsc.org Deep eutectic solvents (DES), such as a mixture of glucose and urea (B33335), have also been used as inexpensive and effective reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org

Microwave-assisted synthesis is another green chemistry tool that can significantly reduce reaction times and improve yields. nih.gov For example, the synthesis of 3-pyridine derivatives via a one-pot, four-component reaction under microwave irradiation showed significantly better yields and shorter reaction times compared to conventional heating. nih.gov

Solvent-free reaction conditions, such as those achieved through ball milling or high-speed vibration milling, offer a clean and efficient way to synthesize heterocyclic compounds. mdpi.comrasayanjournal.co.in These methods can lead to higher yields and simpler work-up procedures. mdpi.comrasayanjournal.co.in

Table 4: Green Chemistry Approaches in Heterocycle Synthesis

| Green Chemistry Principle | Application | Example | Outcome | Ref |

|---|---|---|---|---|

| Use of Greener Solvents | Aqueous medium | Guareschi–Thorpe reaction for pyridines | Eco-friendly synthesis, high yields | rsc.org |

| Use of Greener Solvents | Deep Eutectic Solvent (glucose-urea) | Synthesis of piperidin-4-one derivatives | Environmentally safe method | asianpubs.org |

| Alternative Energy Sources | Microwave irradiation | One-pot synthesis of 3-pyridine derivatives | Shorter reaction time, higher yield | nih.gov |

Ultrasonic-Assisted Synthesis in Heterocycle Formation

The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for green chemistry, often leading to significant improvements in reaction rates, yields, and milder reaction conditions compared to conventional heating methods. jocpr.comnih.gov This approach, known as sonochemistry, utilizes the energy of sound waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures, thereby accelerating chemical reactions. nih.gov

Research into the synthesis of various heterocyclic compounds, including pyrazolopyridines and piperidinyl-quinolines, demonstrates the considerable advantages of sonication. For instance, the ultrasound-assisted synthesis of certain N-arylacetamides (derivatives of pyrazolopyridine) resulted in a notable increase in yield from a range of 70-79% with conventional methods to 87-93% under ultrasonic irradiation, while simultaneously reducing the reaction time. jocpr.com Similarly, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in excellent yields within just 4-6 minutes using ultrasound, a significant improvement over traditional reflux methods. mdpi.com

A comparative study on the synthesis of 2-aminopyrimidine (B69317) derivatives, a core structure related to pyridinones, highlighted the dramatic impact of ultrasound. The reaction time was reduced from 240-360 minutes under conventional heating to a mere 20-30 minutes with sonication, while yields increased from 55-70% to 80-88%. nih.gov These findings underscore the potential of ultrasonic assistance as a highly efficient and environmentally benign methodology applicable to the synthesis of this compound and its analogues, offering a path to faster production and higher purity products. researchgate.net

Table 1: Comparison of Conventional Heating vs. Ultrasonic Irradiation in Heterocycle Synthesis Data compiled from a study on the synthesis of 2-aminopyrimidine derivatives. nih.gov

| Method | Reaction Time (minutes) | Yield (%) |

| Conventional Heating | 240 - 360 | 55 - 70 |

| Ultrasonic Irradiation | 20 - 30 | 80 - 88 |

Catalyst Development for Enhanced Efficiency (e.g., Metal-Free, Ruthenium, Nickel Catalysis)

The choice of catalyst is paramount in modern organic synthesis, influencing reaction efficiency, selectivity, and environmental impact. For the construction of pyridine and piperidine ring systems, significant progress has been made in developing metal-free, ruthenium-based, and nickel-based catalytic systems.

Metal-Free Catalysis Transition-metal-free catalysis is a rapidly growing field, offering advantages in terms of reduced cost, lower toxicity, and simplified purification procedures. rsc.org For the synthesis of highly substituted pyridines, a formal [2+2+2] cycloaddition of heteroalkynes and nitriles has been successfully developed using a Brønsted acid as a mediator under mild conditions. nih.gov This approach provides a modular route to complex pyridine cores without the need for a metal catalyst. Furthermore, efficient protocols for creating pyridyl pyridone derivatives have been established through tandem hydroxylation and arylation reactions of 2-fluoropyridines under simple, transition-metal-free conditions, delivering products in good to excellent yields. rsc.org In some cases, simple organic molecules like piperidine itself can function as a catalyst in the formation of heterocyclic frameworks. rsc.org

Ruthenium Catalysis Ruthenium catalysts have proven to be versatile and effective for pyridine synthesis. A notable example is the ruthenium-catalyzed formal dehydrative [4+2] cycloaddition of enamides and alkynes, which yields highly substituted pyridines. pku.edu.cn This method demonstrates the power of ruthenium to facilitate complex bond-forming cascades. Another innovative approach involves the use of a surface single-atom alloy catalyst (Ru1CoNP/HAP) to produce piperidine from the bio-based platform chemical furfural, showcasing a sustainable route to the piperidine core. nih.gov While some applications of ruthenium complexes are in photocatalysis for processes like hydrogen evolution, their utility in direct C-C and C-N bond formation for heterocycle synthesis is well-documented. researchgate.net

Nickel Catalysis Nickel catalysis offers a cost-effective alternative to more expensive precious metals like palladium and rhodium. A mild and general route for preparing pyridines involves the nickel-catalyzed cyclization of alkynes and nitriles. nih.gov This method, mediated by Ni/imidazolylidene complexes, proceeds at ambient temperature and is effective for both aryl and alkyl nitriles, demonstrating broad applicability. nih.gov

Table 2: Overview of Catalytic Systems for Pyridine/Piperidine Synthesis

| Catalyst Type | Example Catalyst/System | Reaction Type | Reference |

| Metal-Free | Brønsted Acid | Formal [2+2+2] Cycloaddition | nih.gov |

| Metal-Free | None (Base-mediated) | Hydroxylation/Arylation | rsc.org |

| Ruthenium | [Ru(p-cymene)Cl2]2 / AgSbF6 | Dehydrative [4+2] Cycloaddition | pku.edu.cn |

| Ruthenium | Ru1CoNP/HAP | Reductive Amination/Rearrangement | nih.gov |

| Nickel | Ni(COD)2 / IPr·HCl | [2+2+2] Cycloaddition | nih.gov |

Solvent Selection and Reaction Conditions Optimization

The optimization of reaction conditions, particularly solvent selection, is a critical step in developing any synthetic protocol. The solvent can profoundly influence reaction rates, yields, and even the course of a reaction by affecting the solubility of reactants, stabilizing transition states, and participating in the reaction mechanism.

In the synthesis of heterocyclic compounds, a systematic approach to solvent screening is often employed to identify the optimal medium. For example, in the synthesis of certain pyrimidine (B1678525) derivatives, a variety of solvents such as water, ethanol, methanol, acetonitrile, and solvent-free conditions were tested. researchgate.netresearchgate.net Ethanol was often found to be the superior solvent, leading to significantly higher product yields compared to others. researchgate.net

The push towards "green chemistry" has also spurred research into unconventional and environmentally benign solvent systems. A notable example is the use of deep eutectic solvents (DES), such as a mixture of glucose and urea. asianpubs.org This medium was successfully used for the synthesis of various piperidin-4-one derivatives, providing good yields (68-82%) and representing a new, environmentally safe synthetic method. asianpubs.org

Beyond solvent choice, other parameters such as temperature, reaction time, and catalyst loading are meticulously optimized. For the synthesis of substituted pyridines via a [4+2]/retro[4+2] cycloaddition, reactions are typically conducted in a 1:1 mixture of toluene (B28343) and phenylacetylene (B144264) at elevated temperatures (110-120 °C) to ensure efficient conversion. nih.gov The optimization process is an empirical one, requiring careful experimentation to balance reaction efficiency with practical considerations like energy consumption and operational simplicity.

Table 3: Effect of Solvent on Yield for a Model Heterocyclic Synthesis Data adapted from a study on the synthesis of pyrano[2,3-d]pyrimidines. researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | H2O | 85 |

| 2 | EtOH | 95 |

| 3 | MeOH | 89 |

| 4 | CH3CN | 82 |

| 5 | Solvent-free (80 °C) | 92 |

Structural Analysis and Conformational Landscapes

Spectroscopic Characterization Techniques for Structural Elucidationrdd.edu.iqresearchgate.net

Spectroscopic methods are fundamental to confirming the identity and understanding the electronic and vibrational states of 6-(Piperidin-4-YL)pyridin-2(1H)-one.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the piperidine (B6355638) and pyridinone rings. The piperidine ring protons typically appear in the upfield region, with axial and equatorial protons often showing different chemical shifts and coupling constants. chemicalbook.comchemicalbook.com The pyridinone ring protons, being part of an aromatic-like system, would resonate at lower field. The N-H protons of both rings would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The sp³ hybridized carbons of the piperidine ring would be found in the upfield region (typically 20-60 ppm). The sp² carbons of the pyridinone ring, including the carbonyl carbon (C=O), would appear significantly downfield (typically 100-170 ppm). rdd.edu.iqnih.gov The carbonyl carbon signal is particularly characteristic and would be expected at the lower end of this range.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Piperidine N-H | Broad singlet | - |

| Piperidine C2/C6 (axial & equatorial) | 2.6 - 3.2 | ~45 |

| Piperidine C3/C5 (axial & equatorial) | 1.5 - 2.0 | ~30 |

| Piperidine C4 | 2.5 - 3.0 | ~40 |

| Pyridinone N-H | Broad singlet (downfield) | - |

| Pyridinone C3/C5 | 6.0 - 6.5 | ~105-120 |

| Pyridinone C4 | 7.2 - 7.6 | ~135-140 |

| Pyridinone C6 | - | ~150 |

| Pyridinone C=O | - | ~165 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretch of the pyridinone ring is expected around 1640-1680 cm⁻¹. nist.govnist.gov Broad bands in the region of 3200-3400 cm⁻¹ would be attributable to the N-H stretching vibrations of both the piperidine and pyridinone moieties. chemicalbook.com C-H stretching vibrations for the piperidine's sp³ carbons would appear just below 3000 cm⁻¹, while the sp² C-H stretches of the pyridinone ring would be found just above 3000 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z corresponding to the molecular formula C₁₀H₁₄N₂O. Common fragmentation patterns would likely involve the cleavage of the bond between the two rings or fragmentation within the piperidine ring.

Characteristic Spectroscopic Data

| Technique | Functional Group | Expected Wavenumber / m/z |

|---|---|---|

| IR | N-H Stretch (Piperidine & Pyridinone) | 3200-3400 cm⁻¹ |

| IR | C-H Stretch (sp²) | >3000 cm⁻¹ |

| IR | C-H Stretch (sp³) | <3000 cm⁻¹ |

| IR | C=O Stretch (Pyridinone) | 1640-1680 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of structurally related molecules provides insight into its likely solid-state conformation. iucr.orgmdpi.com X-ray diffraction studies on similar 4-substituted piperidines consistently show that the piperidine ring adopts a chair conformation. iucr.orgresearchgate.net The mean plane of the four carbon atoms (C2, C3, C5, C6) of the piperidine ring would be established with the nitrogen (N1) and the opposing carbon (C4) displaced on opposite sides. iucr.org

In the solid state, it is highly probable that intermolecular hydrogen bonds would be a dominant feature. The N-H groups of both the piperidine ring and the pyridinone ring, as well as the pyridinone's carbonyl oxygen, could act as hydrogen bond donors and acceptors, leading to the formation of extended supramolecular networks. researchgate.net

Conformational Analysis of the Piperidine Ringelectronicsandbooks.com

The piperidine ring is not planar and exists in various conformations that interconvert rapidly at room temperature. wikipedia.orgijrst.com

Similar to cyclohexane, the most stable conformation of the piperidine ring is the chair form. wikipedia.orgijrst.com In this conformation, all bond angles are close to the ideal tetrahedral angle, minimizing angle strain, and all C-H bonds on adjacent carbons are staggered, minimizing torsional strain.

The boat conformation is a higher-energy alternative. It is destabilized by torsional strain from eclipsed bonds and steric strain (van der Waals repulsion) between the "flagpole" hydrogens. Some piperidine derivatives, particularly those with bulky N-substituents or specific ring fusion, may adopt twisted-boat conformations to alleviate some of this strain, but the chair form remains predominant for simple monosubstituted piperidines. ias.ac.inchemrevlett.com The energy barrier for ring inversion from one chair form to another is substantially higher than the barrier for nitrogen inversion. ijrst.com

The presence of the pyridin-2(1H)-one substituent at the C4 position has a profound influence on the conformational equilibrium of the piperidine ring. To minimize steric hindrance, large substituents on a chair conformation strongly prefer to occupy an equatorial position rather than an axial one. An axial substituent experiences unfavorable 1,3-diaxial interactions with the axial hydrogens on C2 and C6.

For this compound, the pyridinone group is sterically demanding. Therefore, the conformational equilibrium will overwhelmingly favor the chair conformation where the 6-(pyridin-2(1H)-one)yl group is in the equatorial position. The alternative chair conformation with an axial pyridinone group would be significantly higher in energy and thus negligibly populated at equilibrium. electronicsandbooks.comnih.gov

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Piperidine |

| Pyridin-2(1H)-one |

| Cyclohexane |

| N-methylpiperidine |

| Methylcyclohexane |

Dynamic NMR Studies for Rotational Barriers and Interconversion

There is currently no publicly available research that employs dynamic Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the rotational barriers and conformational interconversion of this compound. Dynamic NMR is a powerful technique used to determine the energy barriers between different molecular conformations. This is achieved by monitoring changes in the NMR spectrum as a function of temperature. For a molecule like this compound, such studies would be crucial in understanding the rotational dynamics around the C-C bond connecting the piperidine and pyridinone rings, as well as the ring-inversion of the piperidine moiety. However, no such experimental data, including activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation for these processes, have been reported for this specific compound.

Computational Conformer Generation and Energy Minimization

Similarly, a detailed computational analysis of the conformational landscape of this compound is not present in the current body of scientific literature. Computational methods, such as molecular mechanics and quantum chemical calculations, are standard tools for generating a comprehensive set of possible conformers of a molecule and determining their relative energies. This process, known as conformer generation followed by energy minimization, helps in identifying the most stable, low-energy conformations that the molecule is likely to adopt. For this compound, this would involve exploring the different chair, boat, and twist-boat conformations of the piperidine ring, as well as the rotational isomers (rotamers) arising from the bond linking the two heterocyclic rings. Despite the availability of these computational techniques, specific studies detailing the potential energy surface and the geometric parameters of the stable conformers of this compound have not been published.

Structure Activity Relationship Sar and Rational Molecular Design of 6 Piperidin 4 Yl Pyridin 2 1h One Derivatives

Modulations of the Pyridin-2(1H)-one Ring

The pyridin-2(1H)-one core is a versatile scaffold in drug discovery, capable of engaging in various non-covalent interactions with biological targets. nih.govbohrium.com Modifications to this ring system can profoundly influence the electronic properties and hydrogen bonding capabilities of the molecule, thereby affecting its pharmacological profile.

The electronic nature of substituents on the pyridin-2(1H)-one ring plays a pivotal role in modulating its interaction with target proteins. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and the acidity of the N-H proton, which in turn affects hydrogen bonding. rsc.orgresearchgate.net

Pyridinones are recognized for their ability to act as both hydrogen bond donors and acceptors. nih.gov The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the ring nitrogen (depending on its protonation state) can serve as hydrogen bond acceptors. The strength of these interactions can be fine-tuned by substituents. For instance, an EDG at a position para to the ring nitrogen would be expected to increase the electron density on the nitrogen, potentially enhancing its ability to act as a hydrogen bond acceptor. scribd.com Conversely, an EWG would decrease the electron density, making the N-H proton more acidic and a stronger hydrogen bond donor.

Intramolecular hydrogen bonding can also play a significant role in the conformation of pyridin-2(1H)-one derivatives. Studies on related pyridin-2-yl guanidine derivatives have shown that intramolecular hydrogen bonds between the pyridine (B92270) nitrogen and a substituent can lock the molecule in a specific conformation, which may be crucial for biological activity. researchgate.netepa.gov

Table 1: Predicted Effects of Substituents on the Electronic and Hydrogen Bonding Properties of the Pyridin-2(1H)-one Ring

| Substituent Type | Position | Effect on Ring Electron Density | Effect on N-H Acidity | Predicted Impact on Hydrogen Bonding |

| Electron-Donating Group (e.g., -OCH3, -CH3) | C4 or C6 | Increase | Decrease | Enhance acceptor strength of ring N, weaken donor strength of N-H |

| Electron-Withdrawing Group (e.g., -NO2, -Cl) | C3 or C5 | Decrease | Increase | Weaken acceptor strength of ring N, enhance donor strength of N-H |

Detailed research findings have shown that for a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the relative orientation of the pyridine and benzothiazine rings, influenced by substituent positioning, directly impacts their analgesic and anti-inflammatory activities. mdpi.com

The position of substituents on the pyridin-2(1H)-one ring can have a dramatic effect on the biological activity of the resulting isomers. Even a subtle shift in the position of a functional group can lead to a significant change in how the molecule interacts with its biological target. ijnrd.org This is often due to the specific three-dimensional arrangement of atoms required for optimal binding to a receptor or enzyme active site.

For example, in a study of novel oxazolidinone derivatives, a linearly attached benzotriazole moiety resulted in greater antibacterial potency compared to an angularly attached one. nih.gov This highlights that the vector and trajectory of a substituent, as dictated by its position on the core scaffold, are critical for biological function.

Chemical Space Exploration of the Piperidine (B6355638) Moiety

The piperidine ring is a prevalent scaffold in medicinal chemistry, often contributing to improved physicochemical properties and providing a three-dimensional framework for interacting with biological targets. researchgate.netresearchgate.net

The introduction of chiral centers on the piperidine ring can have a profound impact on biological activity. researchgate.net Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The specific stereochemistry of substituents on the piperidine ring dictates their spatial orientation and, consequently, their ability to interact with chiral biological macromolecules like proteins.

For instance, the stereoselective synthesis of piperidine derivatives is a key strategy in the development of new therapeutics. rsc.orgnih.gov The precise arrangement of substituents in three-dimensional space can either facilitate or hinder the key interactions required for biological effect. In the case of 6-(piperidin-4-yl)pyridin-2(1H)-one derivatives, a substituent on the piperidine ring, for example at the 2- or 3-position, would create one or more stereocenters. The absolute configuration of these centers would be critical in determining the optimal fit within the target's binding site.

Table 2: Hypothetical Impact of Stereochemistry on Receptor Binding

| Stereoisomer | Substituent Orientation | Potential Binding Interaction | Predicted Activity |

| (R)-isomer | Axial | Steric clash with receptor surface | Low |

| (S)-isomer | Equatorial | Favorable hydrophobic interaction | High |

The exploration of piperidine's 3D fragment chemical space has shown that saturation of a flat aromatic ring to a puckered piperidine ring significantly increases shape diversity and complexity with only a small increase in molecular weight. nih.gov This increased three-dimensionality can lead to more specific and potent interactions with biological targets.

The inherent flexibility of the piperidine ring, which can exist in chair, boat, and twist-boat conformations, can be both an advantage and a disadvantage in drug design. While flexibility allows the molecule to adapt to the binding site, it can also lead to an entropic penalty upon binding, reducing affinity. Introducing conformational restraints, such as gem-dimethyl groups or fusing a second ring, can lock the piperidine moiety in a bioactive conformation, potentially leading to increased potency and selectivity. nih.gov

The flexibility of the linker between the pyridinone and piperidine rings is also a critical factor. A rigid linker can pre-organize the molecule in a favorable conformation for binding, but may also prevent the necessary induced fit. Conversely, a flexible linker allows for more conformational freedom but may result in a higher entropic cost upon binding. The optimal degree of flexibility is target-dependent and often requires empirical determination.

Linker Design and Optimization Between the Two Scaffolds

The principles of linker design, well-established in fields such as PROTAC (Proteolysis Targeting Chimera) development, are highly relevant here. nih.govprotocols.io The length, rigidity, and chemical nature of the linker can be systematically varied to optimize interactions with the target protein.

Linker Length: The optimal linker length is crucial for positioning the two scaffolds correctly within the binding site. A linker that is too short may cause steric clashes, while one that is too long may not provide the necessary conformational constraint.

Linker Rigidity: The rigidity of the linker can influence the conformational freedom of the molecule. Rigid linkers, such as those incorporating cyclic structures (e.g., piperazine) or double/triple bonds, can reduce the entropic penalty of binding. nih.gov Flexible linkers, such as alkyl chains, allow for more adaptability.

Linker Composition: The atoms comprising the linker can introduce new functionalities. For example, incorporating heteroatoms can create opportunities for additional hydrogen bonding interactions or modulate the physicochemical properties of the molecule, such as solubility.

In a study of coumarin-based acetylcholinesterase inhibitors, the length of an alkyl chain linking the coumarin core to a piperidine moiety was found to be critical for inhibitory potency, with a two-methylene spacer providing the most favorable interaction. mdpi.com This underscores the importance of optimizing the linker to achieve the desired biological effect.

Computational and Cheminformatics Strategies in Design of this compound Derivatives

The rational design of derivatives based on the this compound scaffold is significantly enhanced by a variety of computational and cheminformatics strategies. These in silico methods provide valuable insights into the structure-activity relationships (SAR), enabling the targeted design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Virtual Screening and Ligand-Based Design Approaches

Virtual screening has become an indispensable tool in the initial stages of drug discovery to identify promising hit compounds from large chemical libraries. For scaffolds like this compound, both ligand-based and structure-based virtual screening approaches can be employed.

Ligand-based design, which is utilized when the three-dimensional structure of the biological target is unknown, relies on the knowledge of existing active molecules. This approach assumes that compounds with similar structures or properties are likely to exhibit similar biological activities. Techniques such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) are central to ligand-based design. For instance, a known active compound featuring the pyridin-2(1H)-one core can be used as a template to search for commercially or synthetically accessible analogs containing the piperidin-4-yl moiety.

In a hypothetical virtual screening campaign, a database of compounds could be filtered based on the presence of the this compound core structure. Subsequently, further filtering based on physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, can be applied to select for drug-like candidates.

| Computational Tool | Application in Ligand-Based Design | Potential Outcome for this compound |

| Similarity Searching | Identification of analogs with similar structural features to a known active ligand. | Discovery of novel derivatives with potential activity against a specific target. |

| Pharmacophore Modeling | Creation of a 3D model of essential chemical features required for biological activity. | Guiding the design of new molecules that fit the pharmacophore and are likely to be active. |

| QSAR | Development of mathematical models that correlate chemical structure with biological activity. | Prediction of the activity of untested derivatives of the core scaffold. |

Structure-Based Drug Design (SBDD) Methodologies: Molecular Docking and Dynamics

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) becomes a powerful strategy. Molecular docking and molecular dynamics (MD) simulations are the cornerstones of SBDD.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can elucidate key interactions between the ligand and the active site of the target. The pyridin-2(1H)-one moiety can act as a hydrogen bond donor and acceptor, while the piperidine ring can engage in van der Waals interactions. The nitrogen atom of the piperidine ring can also form hydrogen bonds or ionic interactions. Molecular docking studies on related pyridine derivatives have shown the importance of the pyridine nitrogen in forming hydrogen bonds with key residues in the active site of various enzymes nih.gov. Similarly, docking studies of 2-pyridone derivatives have highlighted the role of the carbonyl oxygen and the NH group in forming crucial hydrogen bonds with the target protein nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding mode predicted by docking. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies. For a flexible scaffold like this compound, MD simulations can explore the different accessible conformations of the piperidine ring and its substituents within the binding pocket, providing a more accurate picture of the binding event. Computational studies on piperidine-based compounds have utilized molecular dynamics to confirm the stability of ligand-protein interactions and to identify key residues for binding rsc.orgnih.gov.

A theoretical docking study of this compound into a hypothetical kinase ATP binding site might reveal the following interactions:

| Moiety of Compound | Potential Interaction | Interacting Amino Acid Residue (Example) |

| Pyridin-2(1H)-one NH | Hydrogen Bond Donor | Aspartate |

| Pyridin-2(1H)-one C=O | Hydrogen Bond Acceptor | Lysine |

| Piperidine NH | Hydrogen Bond Donor/Acceptor | Glutamate/Serine |

| Piperidine Ring | Hydrophobic Interactions | Leucine, Valine |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying physicochemical properties (descriptors) of the molecules, a predictive model can be built. For a series of this compound derivatives, 2D-QSAR or 3D-QSAR models can be developed. Descriptors such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity can be correlated with biological activity. Such models can then be used to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates. QSAR studies on pyridone derivatives have successfully been used to predict their biological activities and guide the design of more potent compounds asianpubs.orgnih.govnih.gov. A QSAR study on a series of piperidine derivatives also demonstrated the utility of this approach in understanding the structural requirements for activity nih.gov.

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-binding site of a protein (structure-based). For the this compound scaffold, a pharmacophore model could include a hydrogen bond donor feature for the pyridone NH, a hydrogen bond acceptor for the carbonyl oxygen, and a hydrophobic or hydrogen bonding feature for the piperidine ring. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active nih.govnih.gov.

An example of a pharmacophore model for a hypothetical inhibitor based on the this compound scaffold might include:

| Pharmacophoric Feature | Corresponding Moiety |

| Hydrogen Bond Donor | Pyridin-2(1H)-one NH |

| Hydrogen Bond Acceptor | Pyridin-2(1H)-one C=O |

| Hydrophobic/Aromatic Center | Pyridine Ring |

| Positive Ionizable/H-Bond Donor | Piperidine NH |

Fragment-Based Drug Design (FBDD) Principles Applied to Heterocyclic Scaffolds

Fragment-based drug design (FBDD) is a powerful approach for lead discovery that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the biological target. These fragments are then grown or linked together to generate more potent lead compounds. The this compound scaffold is well-suited for the application of FBDD principles.

The pyridinone ring itself can be considered a privileged fragment in medicinal chemistry due to its ability to form key hydrogen bonding interactions frontiersin.orgnih.gov. Similarly, the piperidine ring is a common fragment in many approved drugs. In an FBDD approach, the pyridin-2-one and piperidin-4-yl fragments could be identified independently through fragment screening campaigns. Subsequent optimization could involve linking these two fragments to generate the this compound core.

Alternatively, the entire this compound molecule can serve as a starting fragment. Its relatively low molecular weight and presence of multiple vectors for chemical modification make it an excellent starting point for fragment growing. Substituents can be added to the piperidine nitrogen, the pyridinone nitrogen, or the pyridine ring to explore and exploit interactions with different sub-pockets of the target's binding site. Structure-led optimization, guided by X-ray crystallography of fragment-bound targets, can provide precise information on how to grow the fragment to enhance binding affinity acs.org. The application of FBDD to heterocyclic scaffolds has proven to be a successful strategy in the discovery of novel inhibitors nih.govresearchgate.net.

| FBDD Strategy | Application to this compound |

| Fragment Linking | Independent identification of pyridinone and piperidine fragments followed by their chemical linkage. |

| Fragment Growing | Using the core scaffold as a starting point and adding substituents to explore the target's binding site. |

| Fragment Scaffolding | Maintaining the key interaction points of the scaffold while modifying the core structure to improve properties. |

Mechanistic Investigations of Biological Interactions for 6 Piperidin 4 Yl Pyridin 2 1h One Scaffolds

Target Identification and Validation Methodologies

The initial step in understanding the mechanism of a bioactive compound is the identification and validation of its molecular target. For compounds built around the 6-(piperidin-4-yl)pyridin-2(1H)-one scaffold, this is achieved through a combination of biochemical assays and phenotypic screening.

Biochemical Assay Development for Enzyme and Receptor Interactions

Biochemical assays are fundamental in determining the direct interaction between a compound and a purified biological target, such as an enzyme or a receptor. These assays are designed to measure a specific activity of the target in the presence of the test compound. For instance, in the case of kinase inhibitors, a common target class for pyridinone derivatives, assays are developed to quantify the enzyme's ability to phosphorylate a substrate. nih.govnih.gov

A series of 3,5-disubstituted pyridin-2(1H)-ones were evaluated for their inhibitory activity against a panel of 50 protein kinases. nih.gov One of the most active compounds, 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one, was identified as a potent inhibitor of p38α mitogen-activated protein kinase (MAPK). nih.gov Similarly, a novel pyridin-2(1H)-one scaffold was identified as a potent inhibitor of Tropomyosin receptor kinase (TRK) through screening an in-house kinase inhibitor library. nih.gov

The development of such assays often involves the use of techniques like radiometric filter binding assays, where the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate is measured. nih.gov The inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter determined from these assays.

Below is a table summarizing the inhibitory activities of representative pyridin-2(1H)-one derivatives against their target kinases.

| Compound/Scaffold | Target Kinase | Assay Type | IC50 (nM) | Reference |

| 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one | p38α MAPK | Kinase assay | Not specified | nih.gov |

| Pyridin-2(1H)-one derivative (Compound 14q) | TRKA | Biochemical assay | 3.7 | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-carboxamide | PKBβ | Radiometric filter binding assay | <10 | nih.gov |

| 3-substituted-4-phenylpyridine derivative (Compound 6) | CH24H | Enzyme assay | 8.1 | acs.org |

Phenotypic Screening and Mechanism of Action Elucidation

Phenotypic screening is a powerful approach in drug discovery that identifies compounds based on their effects on cellular or organismal phenotypes, without prior knowledge of the molecular target. technologynetworks.comcharnwooddiscovery.com This method is particularly useful for identifying compounds with novel mechanisms of action. technologynetworks.com For pyridin-2(1H)-one scaffolds, phenotypic screens can reveal their potential therapeutic applications and provide clues about their molecular targets.

For example, a series of 1,5-disubstituted-pyridin-2(1H)-one derivatives were synthesized and evaluated for their anti-cancer and anti-fibrosis activity using A549 (lung cancer) and NIH3T3 (fibroblast) cell viability assays. nih.gov This phenotypic screening identified 1-Phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one as a potent and selective inhibitor of the A549 cell line. nih.gov Subsequent mechanism of action studies revealed that this compound inhibits translation initiation by suppressing the eukaryotic translation initiation factor 3a (eIF3a). nih.gov

Another study utilized a rat model of inflammatory mechanical allodynia to screen a series of 3,5-disubstituted pyridin-2(1H)-ones. nih.gov This in vivo phenotypic screen identified compounds that could prevent the development of this chronic pain symptom. The most active compound was then tested against a panel of protein kinases to identify its molecular target. nih.gov

The general workflow for phenotypic screening and subsequent mechanism of action elucidation is as follows:

Develop a disease-relevant cellular or in vivo model. charnwooddiscovery.com

Screen a library of compounds (including pyridinone derivatives) to identify "hits" that produce the desired phenotypic change. charnwooddiscovery.com

Validate the hits in secondary assays to confirm their activity and assess properties like toxicity and cell permeability. technologynetworks.com

Identify the molecular target(s) of the validated hits through techniques such as affinity chromatography, expression profiling, or computational methods. technologynetworks.com

Validate the target(s) to confirm that their modulation is responsible for the observed phenotype. technologynetworks.com

Protein-Ligand Binding Analysis

Once a target has been identified, it is essential to characterize the binding interaction between the ligand (the pyridinone compound) and the protein in detail. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for this purpose.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment. youtube.comlabmanager.com

Surface Plasmon Resonance (SPR) is an optical technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized target protein. youtube.comlabmanager.com SPR provides real-time data on the association (kon) and dissociation (koff) rate constants of the binding event, from which the dissociation constant (Kd) can be calculated. youtube.com

The table below illustrates the type of data obtained from ITC and SPR experiments for protein-ligand interactions, using examples of related compounds.

| Technique | Parameters Measured | Typical Application | Reference |

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Detailed thermodynamic characterization of binding. | youtube.comlabmanager.com |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Dissociation Constant (Kd) | Kinetic analysis of binding, high-throughput screening. | youtube.comlabmanager.com |

Mutagenesis Studies for Key Binding Residues

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues in a protein that are crucial for ligand binding. nih.govnih.gov By systematically replacing individual amino acids in the binding site with another, typically alanine, researchers can assess the impact of each residue on the binding affinity of the compound. nih.gov

For example, in a study on MAP kinase-activated protein kinase 2 (MK2), a key enzyme in the inflammatory response, mutagenesis was used to understand the binding of a pyridinyl-imidazole based inhibitor. The crystal structure of the inhibitor bound to MK2 revealed a hydrogen bond between the pyridinyl nitrogen and the backbone amide of Met139 in the hinge region of the kinase. A mutation of a nearby gatekeeper residue, Leu138, to a larger phenylalanine residue was shown to disrupt the binding of the inhibitor, highlighting the importance of the size and nature of this residue for inhibitor binding.

In another example, molecular dynamics simulations and per-residue binding energy calculations were used to investigate the interaction between a novel MNK inhibitor with a tetracyclic pyridinone scaffold and the MNK2 kinase. acs.org A virtual C225A mutation was shown to reduce the binding energy contribution of this position by 0.8 kcal/mol, indicating its role in the binding of the inhibitor. acs.org

These studies, although not on the exact this compound scaffold, demonstrate the utility of mutagenesis in pinpointing the key interactions that govern the potency and selectivity of pyridinone-based inhibitors.

Elucidation of Molecular Pathways and Cellular Processes

As previously mentioned, derivatives of the pyridin-2(1H)-one scaffold have been shown to inhibit several key signaling pathways. For instance, the identification of these compounds as inhibitors of p38α MAPK and TRK kinases points to their ability to modulate pathways involved in inflammation, pain, and cancer cell proliferation. nih.govnih.govnih.gov The p38 MAPK pathway, for example, is a critical regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. By inhibiting p38α MAPK, pyridinone-based compounds can effectively block the inflammatory cascade.

Furthermore, the discovery of a 1,5-disubstituted-pyridin-2(1H)-one derivative as an inhibitor of eIF3a demonstrates that these scaffolds can also impact fundamental cellular processes like protein synthesis. nih.gov The eIF3 complex is a key player in the initiation of translation, and its inhibition can lead to a global reduction in protein synthesis, a strategy that can be exploited for cancer therapy.

In a study of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share the piperidine (B6355638) moiety, the compounds were shown to inhibit the PI3K-PKB-mTOR pathway. nih.gov This was demonstrated by quantifying the inhibition of phosphorylation of the downstream substrate GSK3β in a cell-based ELISA. nih.gov This pathway is frequently deregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

The elucidation of these pathways often involves techniques such as:

Western blotting: To measure the levels and phosphorylation status of key proteins in a signaling cascade.

Gene expression analysis (e.g., qPCR, RNA-seq): To determine how the compound affects the transcription of downstream target genes.

Cell-based reporter assays: To measure the activity of specific transcription factors or signaling pathways. nih.gov

Cell cycle analysis: To determine if the compound affects cell cycle progression.

Apoptosis assays: To assess whether the compound induces programmed cell death.

By combining these approaches, researchers can build a comprehensive picture of the molecular mechanisms through which this compound scaffolds exert their biological effects.

Kinase Inhibition Profiles (e.g., p38α MAPK, CDK4/6)

While specific inhibitory data for this compound against p38α mitogen-activated protein kinase (MAPK) and cyclin-dependent kinases 4/6 (CDK4/6) are not extensively detailed in the reviewed literature, the broader class of pyridinone and piperidine-containing compounds has been a fertile ground for the discovery of potent kinase inhibitors.

Research into related scaffolds demonstrates their potential. For instance, a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one derivatives has been identified as inhibitors of the IGF-1 receptor kinase. researchgate.net Similarly, novel pyridin-2-yl urea (B33335) inhibitors have shown high potency against Apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling cascade, with IC50 values as low as 1.55 ± 0.27 nM. mdpi.com This suggests that the pyridinone core can serve as an effective scaffold for interacting with the ATP-binding site of various kinases.

In the context of cell cycle regulation, substituted indolocarbazoles containing a different heterocyclic system have been developed as potent and selective inhibitors of the Cyclin D1-CDK4 complex, with IC50 values of 76 nM and 42 nM for the most active compounds. acs.org Furthermore, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been established as potent, ATP-competitive inhibitors of Protein Kinase B (Akt), another crucial kinase in cell signaling pathways. nih.govresearchgate.net These examples highlight the versatility of the piperidine and pyridinone-like moieties in achieving high-affinity binding within kinase domains, paving the way for the rational design of specific inhibitors based on the this compound scaffold.

Modulation of RNA Metabolism Pathways (e.g., eIF4A3)

The pyridin-2(1H)-one scaffold has been successfully exploited to develop modulators of RNA metabolism, particularly inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3). eIF4A3 is a DEAD-box RNA helicase and a core component of the exon junction complex (EJC), which is crucial for nonsense-mediated RNA decay (NMD), splicing, and mRNA trafficking.

A notable study focused on the design and synthesis of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives, which are structurally very similar to the this compound core. nih.gov Starting from a known eIF4A3-selective inhibitor, researchers developed novel compounds with improved physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles while maintaining potent and selective inhibition of eIF4A3. nih.govresearchgate.net These compounds were identified as allosteric inhibitors, binding to a site distinct from the ATP or RNA binding pockets. researchgate.net

The inhibitory activity of these compounds was confirmed through ATPase assays and cellular NMD reporter assays. researchgate.net The most promising derivatives demonstrated significant antitumor efficacy in xenograft mouse models, validating eIF4A3 as a viable therapeutic target in oncology. nih.govresearchgate.net

| Compound | eIF4A3 ATPase IC50 (µM) | Cellular NMD Inhibition |

| Derivative 1o | 0.10 | Active |

| Derivative 1q | 0.14 | Active |

| Derivative 52a | 0.26 | Active |

| Derivative 53a | 0.20 | Active |

This table presents IC50 values for derivatives of (piperazine-1-carbonyl)pyridin-2(1H)-one and 1,4-diacylpiperazine, which are structurally related to this compound. Data sourced from multiple studies. nih.govresearchgate.netresearchgate.net

Interaction with Adenosine (B11128) Receptors (e.g., ADORA1)

Adenosine receptors, particularly the A1 subtype (ADORA1), are G protein-coupled receptors (GPCRs) that play significant roles in cardiovascular, nervous, and immune systems. The potential for this compound scaffolds to interact with these receptors is an area of active investigation.

While direct binding data for the specific compound is limited, studies on related heterocyclic structures provide valuable insights. For example, research on thieno[2,3-d]pyridazin-5(4H)-one derivatives, which feature a pyridazinone ring instead of a pyridinone, has led to the discovery of new adenosine receptor ligands. nih.gov Small structural modifications to this scaffold were found to significantly influence binding affinity at human A1, A2A, and A3 adenosine receptors. nih.gov

More closely related, a pyrazine (B50134) compound incorporating a dihydropyridinone moiety has been reported to exhibit an IC50 of 17.0 nM for the human adenosine A1 receptor. bindingdb.org Additionally, various N6,8,9-trisubstituted adenine (B156593) derivatives have been explored as potent and selective antagonists for the A1 adenosine receptor, demonstrating that specific substitutions on a core heterocycle are key to achieving high affinity and selectivity. ed.ac.uk These findings suggest that the pyridinone-piperidine scaffold could be a promising starting point for developing novel adenosine receptor modulators.

Urease Inhibition Mechanisms

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia (B1221849) and carbamate. Its activity is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making urease an attractive target for antimicrobial drug development. frontiersin.org The pyridin-2(1H)-one structure is among the heterocyclic systems that have been investigated for urease inhibitory activity. nih.gov

The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the enzyme's active site. researchgate.net Inhibitors can be classified as active site-directed or mechanism-based. It is proposed that functional groups with electronegative atoms like oxygen, nitrogen, and sulfur can chelate the two nickel ions, disrupting the enzyme's catalytic function. researchgate.net

Studies on pyridylpiperazine derivatives have shown that the inhibitory potential is highly dependent on the nature and position of substituents on the aryl ring. frontiersin.org For instance, the presence of electron-withdrawing groups like chlorine or nitro groups at specific positions can enhance inhibitory activity. frontiersin.orgnih.gov Molecular docking studies of active imidazopyridine-based oxazole (B20620) inhibitors suggest that key interactions, such as hydrogen bonding and pi-pi stacking with active site residues, are crucial for potent inhibition. nih.gov These structure-activity relationship (SAR) studies provide a framework for designing more effective urease inhibitors based on the this compound scaffold.

High-Content Imaging and Cell-Based Assays for Functional Validation

To move from biochemical activity to cellular function, high-content imaging (HCI) and a variety of cell-based assays are indispensable tools for validating the biological effects of compounds like this compound. nih.govnuvisan.com These technologies bridge the gap between target-based screening and understanding a compound's true impact in a physiologically relevant context. uniroma1.it

High-content imaging, also known as high-content screening (HCS) or analysis (HCA), combines automated microscopy with sophisticated image analysis software to simultaneously measure multiple cellular parameters. crownbio.comnih.govteledynevisionsolutions.com This can include assessing cell proliferation, cytotoxicity, apoptosis induction, protein translocation, and changes in organelle morphology. For example, a high-content cell-based assay was used to evaluate the anti-parasitic efficacy and host cell cytotoxicity of imidazo[1,2-a]pyridine (B132010) derivatives, a related heterocyclic system. nih.gov

A wide array of functional cell-based assays can be employed to validate the mechanism of action. nih.gov These can range from reporter gene assays, such as the luciferase-based system used to confirm NMD inhibition by eIF4A3 inhibitors, to measuring the phosphorylation status of downstream targets in a signaling pathway via Western blot or specialized immunoassays. researchgate.netresearchgate.net For kinase inhibitors, cell-based assays are crucial to confirm that the biochemical potency translates into inhibition of the targeted pathway within the cell, leading to desired phenotypic outcomes like cell cycle arrest or apoptosis. acs.org The use of patient-derived or gene-edited human induced pluripotent stem cells (iPSCs) further enhances the translational relevance of these assays. nuvisan.com

Advanced Research Applications and Future Perspectives

Development of Novel Chemical Probes for Cellular Biology and Perturbation Studies

The 6-(piperidin-4-yl)pyridin-2(1H)-one scaffold is instrumental in the development of novel chemical probes. These tools are essential for studying cellular biology and for perturbation studies, which involve intentionally disrupting cellular processes to understand their function.

The inherent features of the this compound structure, such as its ability to be synthetically modified, make it an excellent starting point for creating these probes. For instance, the piperidine (B6355638) and pyridinone rings can be substituted at various positions to fine-tune the molecule's properties, including its specificity and potency for a particular biological target.

Researchers have successfully synthesized libraries of compounds based on this scaffold to investigate a range of cellular targets. beilstein-journals.orgbeilstein-journals.org For example, derivatives of this scaffold have been developed as inhibitors of protein kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways that is often dysregulated in cancer. ebi.ac.uk By using these probes, scientists can perturb the PKB signaling pathway and observe the downstream effects on cell growth and survival, providing valuable insights into cancer biology.

The development of these chemical probes often involves a multi-step synthetic approach. A common strategy begins with the functionalization of the pyridinone ring, followed by the introduction of the piperidine moiety. beilstein-journals.orgbeilstein-journals.org The resulting core structure can then be further diversified to create a library of potential probes.

Scaffold Hopping and Bioisosteric Replacement Strategies for Diversification

To expand the chemical space and improve the properties of drug candidates, medicinal chemists frequently employ scaffold hopping and bioisosteric replacement strategies. chimia.chniper.gov.in The this compound scaffold has proven to be a fertile ground for these approaches.

Scaffold hopping involves replacing the core structure of a molecule with a chemically different one while maintaining its biological activity. chimia.chniper.gov.in This technique can lead to the discovery of novel intellectual property and can overcome issues with the original scaffold, such as poor metabolic stability or toxicity. For instance, researchers have explored replacing the pyridinone ring with other heterocyclic systems like 1,2,4-triazolo[1,5-a]pyrimidines to identify new classes of compounds with similar or improved biological profiles. ekb.eg

Bioisosteric replacement is a more subtle modification where one functional group is exchanged for another with similar physical or chemical properties. researchgate.netestranky.sk This strategy is often used to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. In the context of the this compound scaffold, bioisosteric replacements can be applied to various parts of the molecule. For example, the oxygen atom of the pyridinone could be replaced with a sulfur atom, or the piperidine ring could be substituted with other cyclic amines. researchgate.netestranky.sk A notable example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine, which has been shown to enhance the activity of certain compounds. rsc.org

These strategies have been successfully applied to develop compounds with improved solubility and metabolic stability. acs.orgdundee.ac.uk For example, modifications to a related 2-phenylimidazo[1,2-a]pyrimidine (B97590) core, guided by scaffold hopping principles, led to analogues with enhanced properties. acs.orgdundee.ac.uk

Application in Polypharmacology and Multi-Target Ligand Design

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to a growing interest in polypharmacology, the design of single molecules that can modulate multiple targets. nih.gov The this compound scaffold is well-suited for the development of such multi-target ligands.

The modular nature of this scaffold allows for the incorporation of different pharmacophores, which are the specific features of a molecule that interact with a biological target. By carefully selecting and combining these pharmacophores, it is possible to design compounds that can bind to and modulate the activity of several proteins simultaneously. nih.govacs.org

For instance, by attaching a pharmacophore known to inhibit a particular kinase to one part of the this compound scaffold and another pharmacophore for a different target to another part, a dual-action drug candidate can be created. This approach has been explored in the design of agents targeting multiple components of signaling pathways implicated in diseases like cancer.

Integration of Artificial Intelligence and Machine Learning in De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These technologies can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, accelerating the design and optimization of new drug candidates. nih.goveaspublisher.comsemanticscholar.org

In the context of the this compound scaffold, AI and ML can be used in several ways:

De Novo Design: Generative models can be trained on existing libraries of pyridinone derivatives to design novel molecules with desired properties. nih.govchemrxiv.org These models can explore a vast chemical space and propose structures that may not have been conceived through traditional medicinal chemistry approaches.

Property Prediction: AI models can predict the physicochemical properties, bioactivity, and potential toxicity of virtual compounds based on their structure. easpublisher.com This allows for the rapid screening of large numbers of potential candidates before committing to their synthesis and testing.

Optimization: Once a lead compound has been identified, ML algorithms can be used to guide its optimization by suggesting modifications that are likely to improve its potency, selectivity, or pharmacokinetic profile.

The integration of AI and ML with traditional medicinal chemistry approaches holds great promise for accelerating the discovery of new drugs based on the this compound scaffold.

Exploration of Novel Reaction Methodologies for Enhanced Library Diversity